molecular formula C17H15N3O3S2 B12198440 N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B12198440
M. Wt: 373.5 g/mol
InChI Key: QGBLZIDNJXKJNZ-UHFFFAOYSA-N
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Description

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a diphenylacetamide moiety, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 5-(methylsulfonyl)-1,3,4-thiadiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antibacterial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C17H15N3O3S2/c1-25(22,23)17-20-19-16(24-17)18-15(21)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,19,21)

InChI Key

QGBLZIDNJXKJNZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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